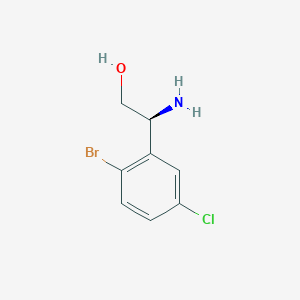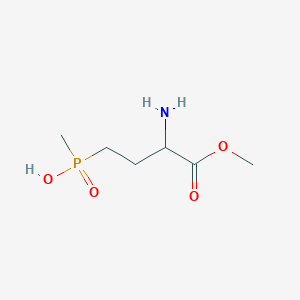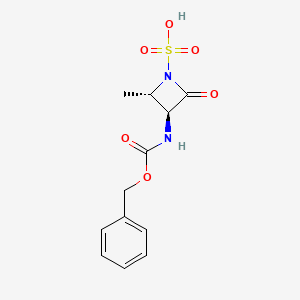
(S)-2-Acetamido-4-cyclohexylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetamido-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon atom and a cyclohexyl group attached to the fourth carbon atom of the butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-4-cyclohexylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and acetic anhydride.
Acetylation: Cyclohexylamine is acetylated using acetic anhydride to form N-acetylcyclohexylamine.
Amino Acid Formation: The N-acetylcyclohexylamine is then subjected to a series of reactions, including alkylation and hydrolysis, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve the desired product with high enantiomeric purity.
化学反应分析
Types of Reactions
(S)-2-Acetamido-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction may produce cyclohexyl alcohols.
科学研究应用
(S)-2-Acetamido-4-cyclohexylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-Acetamido-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation. This inhibition can lead to the accumulation of specific proteins and affect cellular processes.
相似化合物的比较
Similar Compounds
(S)-2-Acetamido-4-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.
(S)-2-Acetamido-4-methylbutanoic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
(S)-2-Acetamido-4-cyclohexylbutanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI 键 |
SVLAJXOMSSMFTA-NSHDSACASA-N |
手性 SMILES |
CC(=O)N[C@@H](CCC1CCCCC1)C(=O)O |
规范 SMILES |
CC(=O)NC(CCC1CCCCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


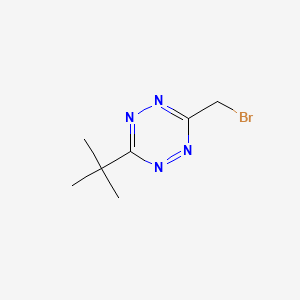
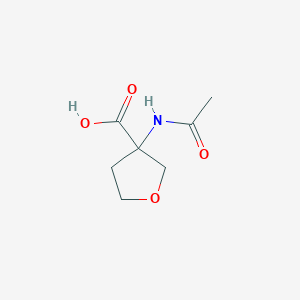
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
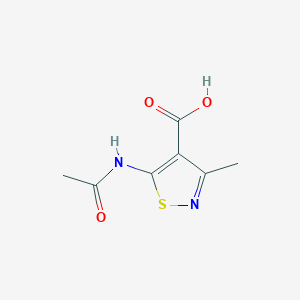
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)


